molecular formula C20H25N5O B4421409 4-[[4-(4-Benzyltriazol-1-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole

4-[[4-(4-Benzyltriazol-1-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole

Cat. No.: B4421409
M. Wt: 351.4 g/mol
InChI Key: VJVZPAFESJGLGS-UHFFFAOYSA-N
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Description

4-[[4-(4-Benzyltriazol-1-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a benzyltriazole, piperidine, and oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4-Benzyltriazol-1-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

4-[[4-(4-Benzyltriazol-1-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Mechanism of Action

The mechanism of action of 4-[[4-(4-Benzyltriazol-1-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. The benzyltriazole moiety can bind to certain enzymes or receptors, modulating their activity. The piperidine and oxazole rings contribute to the overall binding affinity and specificity of the compound . The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-(4-Benzyltriazol-1-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-[[4-(4-benzyltriazol-1-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-15-20(16(2)26-22-15)14-24-10-8-19(9-11-24)25-13-18(21-23-25)12-17-6-4-3-5-7-17/h3-7,13,19H,8-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVZPAFESJGLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)N3C=C(N=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[4-(4-Benzyltriazol-1-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
Reactant of Route 2
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4-[[4-(4-Benzyltriazol-1-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
Reactant of Route 3
4-[[4-(4-Benzyltriazol-1-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
Reactant of Route 4
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4-[[4-(4-Benzyltriazol-1-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
4-[[4-(4-Benzyltriazol-1-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
4-[[4-(4-Benzyltriazol-1-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole

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